Chemical structure and properties of 5-Indol-1-yl-5-oxopentanoic acid
Chemical structure and properties of 5-Indol-1-yl-5-oxopentanoic acid
An In-Depth Technical Guide to 5-Indol-1-yl-5-oxopentanoic Acid: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs and biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific indole derivative, 5-Indol-1-yl-5-oxopentanoic acid. While direct experimental data for this compound is sparse in public literature, this document synthesizes information from analogous structures and established chemical principles to detail its chemical identity, physicochemical properties, probable synthetic pathways, and spectroscopic characteristics. Furthermore, we explore its potential, yet unproven, therapeutic applications by examining structure-activity relationships of related indole-based compounds, particularly in the context of inflammatory diseases. This whitepaper is intended for researchers, scientists, and professionals in drug development who are engaged with indole chemistry and the discovery of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
Indole and its derivatives represent a vast and vital class of heterocyclic compounds, renowned for their diverse and potent biological activities.[4] This structural motif is found in essential natural products, such as the amino acid tryptophan, and forms the core of numerous pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.[1][2] The versatility of the indole ring allows for structural modifications that can fine-tune a compound's interaction with various biological targets, including enzymes and receptors.[3] This guide focuses on 5-Indol-1-yl-5-oxopentanoic acid, a molecule that combines the indole scaffold with a five-carbon carboxylic acid chain via a stable N-acyl linkage. Understanding the properties and potential of such derivatives is crucial for the rational design of new and effective therapeutic agents.
Chemical Identity and Structure
The fundamental identity of 5-Indol-1-yl-5-oxopentanoic acid is established by its unique structural arrangement, which dictates its chemical behavior and potential biological function.
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IUPAC Name: 5-(1H-indol-1-yl)-5-oxopentanoic acid
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CAS Number: 123154-20-1
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Molecular Formula: C₁₃H₁₃NO₃
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Molecular Weight: 231.25 g/mol
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Chemical Structure: (A 2D representation of the molecule, showing an indole ring N-acylated with a pentanoic acid chain.)
The structure features a planar indole ring system where the nitrogen atom at position 1 is acylated, forming an amide bond with a pentanoic acid moiety. This linkage removes the basicity of the indole nitrogen and introduces a flexible, hydrophilic carboxylic acid tail.
Physicochemical Properties
Experimental physicochemical data for 5-Indol-1-yl-5-oxopentanoic acid are not extensively reported in peer-reviewed literature. The following table summarizes key identifiers and includes computed property values derived from cheminformatics models for structurally related compounds, which serve as estimations.[5]
| Property | Value / Description | Source |
| IUPAC Name | 5-(1H-indol-1-yl)-5-oxopentanoic acid | - |
| CAS Number | 123154-20-1 | Arctom, Inc. |
| Molecular Formula | C₁₃H₁₃NO₃ | Arctom, Inc. |
| Molecular Weight | 231.25 g/mol | Arctom, Inc. |
| Appearance | Expected to be a solid at room temperature. | Inference |
| XLogP3 (Predicted) | ~1.5 - 2.5 | Estimation |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | Calculation |
| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms of the carboxyl and the amide oxygen) | Calculation |
| Solubility | Expected to have moderate solubility in polar organic solvents and aqueous bases. | Inference |
Synthesis and Reactivity
The most direct and logical synthetic route to 5-Indol-1-yl-5-oxopentanoic acid is the N-acylation of indole with a derivative of glutaric acid.
The Challenge of Indole Acylation
A primary challenge in indole chemistry is controlling the regioselectivity of acylation. The indole nucleus has two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3).
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C3-Acylation (Friedel-Crafts type): Typically favored under Lewis acidic conditions, where an acylating agent (like an acid chloride or anhydride) reacts preferentially at the electron-rich C3 position.[6]
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N1-Acylation: Generally achieved by first deprotonating the indole N-H with a base (e.g., NaH, KOH) to form the highly nucleophilic indolide anion, which then reacts with the acylating agent. Alternatively, methods using thioesters as the acyl source have demonstrated high chemoselectivity for the N-position.[7]
Proposed Synthetic Protocol
A plausible and efficient method for the selective synthesis of the title compound involves a base-mediated reaction. This self-validating protocol ensures that the desired N-acylated product is favored.
Reaction: Indole + Glutaric Anhydride → 5-(1H-indol-1-yl)-5-oxopentanoic acid
Step-by-Step Methodology:
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Deprotonation: To a solution of indole (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Causality: The use of a strong, non-nucleophilic base is critical to quantitatively generate the indolide anion. An inert atmosphere prevents quenching of the base and anion by moisture.
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Acylation: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of glutaric anhydride (1.2 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.
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Causality: Glutaric anhydride is a less reactive acylating agent than an acid chloride, which helps control the reaction. The five-membered ring of the anhydride is opened by the nucleophilic attack of the indolide anion.
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Work-up and Purification: After stirring for 2-4 hours at room temperature, quench the reaction by the slow addition of water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Causality: Acidification is essential to convert the sodium salt of the product into the free carboxylic acid, rendering it more soluble in organic solvents for extraction.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 5-Indol-1-yl-5-oxopentanoic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR (in DMSO-d₆):
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Carboxylic Acid Proton: A broad singlet expected far downfield, >12 ppm.
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Indole Protons:
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H7 (ortho to N-acyl): A doublet around 8.2-8.4 ppm.
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H4: A doublet around 7.6-7.8 ppm.
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H2 & H3: Doublets around 7.6 ppm and 6.7 ppm, respectively, showing a characteristic coupling of ~3.5 Hz.
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H5 & H6: Triplets (or doublet of doublets) in the aromatic region, ~7.2-7.4 ppm.
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Aliphatic Chain Protons:
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Two distinct triplets for the -CH₂- groups adjacent to the carbonyls, expected around 2.8-3.0 ppm (next to N-C=O) and 2.2-2.4 ppm (next to COOH).
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A multiplet (quintet) for the central -CH₂- group around 1.9-2.1 ppm.
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¹³C NMR (in DMSO-d₆):
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Carbonyl Carbons: Two signals expected around 174 ppm (carboxylic acid) and 171 ppm (amide).
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Indole Carbons: Eight distinct signals in the aromatic region (approx. 108-136 ppm).
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Aliphatic Carbons: Three signals expected in the upfield region (approx. 20-35 ppm).
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak expected at m/z = 231.
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Key Fragments: A characteristic fragment at m/z = 117 corresponding to the indole radical cation after cleavage of the N-acyl bond. Other fragments may arise from the loss of H₂O (m/z = 213) and COOH (m/z = 186).
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band from the carboxylic acid, typically 2500-3300 cm⁻¹.
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C=O Stretch: Two strong, distinct absorption bands around 1700-1750 cm⁻¹ (carboxylic acid) and 1680-1700 cm⁻¹ (N-acyl amide).
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.
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Potential Biological Activity and Therapeutic Applications
Direct biological studies on 5-Indol-1-yl-5-oxopentanoic acid have not been reported in the literature. However, its structure, which combines an indole core with a carboxylic acid side chain, is highly relevant in the context of enzyme inhibition, particularly for cytosolic phospholipase A2α (cPLA₂α).
Rationale: Indole Derivatives as cPLA₂α Inhibitors
cPLA₂α is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids.[11] Arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Therefore, inhibiting cPLA₂α is a major therapeutic strategy for treating inflammatory diseases.[10]
Several potent indole-based cPLA₂α inhibitors have been developed, and a common structural feature is a carboxylic acid moiety.[12] This acidic group is often crucial for binding to the enzyme's active site. For instance, the potent inhibitor Efipladib features a benzoic acid group attached to a complex indole scaffold and has demonstrated efficacy in in vivo models of inflammation.[12] The pentanoic acid chain of 5-Indol-1-yl-5-oxopentanoic acid provides a flexible linker to a terminal carboxylic acid, making it a plausible candidate for interaction with the cPLA₂α active site.
Proposed Mechanism and Future Directions
As a hypothetical cPLA₂α inhibitor, 5-Indol-1-yl-5-oxopentanoic acid could occupy the active site of the enzyme, preventing the binding and hydrolysis of its phospholipid substrate. This would halt the production of arachidonic acid and subsequently block the entire downstream inflammatory cascade.
Caption: The role of cPLA₂α in inflammation and its potential inhibition.
Expert Insight: The lack of published data presents an opportunity. 5-Indol-1-yl-5-oxopentanoic acid represents a foundational structure. Its evaluation in cPLA₂α enzymatic and cell-based assays is a logical first step. Subsequent structure-activity relationship (SAR) studies could involve modifying the indole ring (e.g., with halogens or methoxy groups) or altering the length and rigidity of the acid chain to optimize potency and pharmacokinetic properties.
Safety and Handling
No specific toxicology data for 5-Indol-1-yl-5-oxopentanoic acid is available. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Indol-1-yl-5-oxopentanoic acid is a well-defined chemical entity that sits at the intersection of the privileged indole scaffold and the pharmacologically relevant carboxylic acid functional group. While its biological properties remain unexplored, this guide has established its chemical identity, proposed a robust synthetic pathway, and detailed its expected spectroscopic signature. Based on compelling structural analogies with known cPLA₂α inhibitors, this compound represents a promising, yet unvalidated, starting point for the development of novel anti-inflammatory agents. Further experimental investigation is warranted to confirm its synthesis and to explore its potential as a valuable tool in drug discovery research.
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